2-(3-Chloro-4-fluorophenyl)phenol
Overview
Description
2-(3-Chloro-4-fluorophenyl)phenol is a chemical compound with the molecular formula C6H4ClFO . It is a derivative of phenol, where one hydrogen atom from the aromatic hydrocarbon is replaced with a –OH group .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in various studies . For instance, a Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D or 3D model . The compound has a molecular weight of 146.547 . The structure consists of an aromatic ring with a hydroxyl group and halogen atoms (chlorine and fluorine) attached to it .
Chemical Reactions Analysis
Phenols, including this compound, are known for their reactivity in electrophilic aromatic substitution reactions . They can undergo oxidation to yield quinones . The presence of substituents in the ring can alter or modify their properties .
Physical and Chemical Properties Analysis
Phenols, including this compound, have unique physical and chemical properties due to the presence of the hydroxyl group . They are colorless liquids or solids that can turn reddish-brown due to oxidation . They have high boiling points due to the presence of intermolecular hydrogen bonding . They are soluble in water, but the solubility decreases with the addition of other hydrophobic groups in the ring .
Scientific Research Applications
Synthetic Applications
Research has explored the synthesis and characterization of various chemical compounds involving halogenated phenyl phenols, which share structural similarities with 2-(3-Chloro-4-fluorophenyl)phenol. For instance, derivatives of phenylquinoxaline monomers have been synthesized for potential applications in polymer science, demonstrating the versatility of halogenated phenols in synthetic organic chemistry (Baek & Harris, 2005). The synthesis of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes highlights the potential of these compounds in developing materials with unique properties, such as enhanced thermal stability (Kaya & Gül, 2004).
Antibacterial and Antimicrobial Activities
Halogenated phenyl phenols have been investigated for their antimicrobial properties. A study on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide revealed promising antibacterial activities against various bacterial strains, indicating the potential of such compounds in developing new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).
Environmental Applications
The fate of halogenated phenols in environmental systems has been studied, with research focusing on the sequestration and metabolic transformation of such compounds by aquatic plants. This research provides insights into the environmental behavior and potential risks associated with the use of halogenated phenols (Tront & Saunders, 2007).
Material Science
Halogenated phenyl phenols have been utilized in material science for the synthesis of novel compounds with potential applications in various fields. For example, the synthesis of α-tetra[7-oxo-3-(2-chloro-4-fluorophenyl)coumarin]-substituted metal-free, cobalt, and zinc phthalocyanines showcases the application of such compounds in the development of materials with unique electrochemical and optical properties (Alemdar, Özkaya, & Bulut, 2010).
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the compound has been used in the enzymatic production of fluorocatechols . This suggests that it may interact with enzymes to facilitate biochemical reactions.
Biochemical Pathways
Given its use in the enzymatic production of fluorocatechols , it may be involved in pathways related to the metabolism of these compounds.
Result of Action
Its use in the enzymatic production of fluorocatechols suggests that it may play a role in facilitating certain biochemical reactions.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-10-7-8(5-6-11(10)14)9-3-1-2-4-12(9)15/h1-7,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMVZABPCSIZAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683527 | |
Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-68-2 | |
Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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